Indinavir can undergo various chemical reactions, including hydrolysis, oxidation, and metabolism by cytochrome P450 enzymes, specifically CYP3A4. [, ] These reactions are relevant to its pharmacokinetic properties and potential drug interactions.
Mechanism of Action
Indinavir acts by binding to the active site of the HIV protease enzyme, inhibiting its activity. [] The HIV protease is essential for the viral life cycle as it cleaves viral polyproteins into functional proteins necessary for viral assembly and maturation. By inhibiting this enzyme, Indinavir prevents the production of mature, infectious viral particles.
Physical and Chemical Properties Analysis
Indinavir exists as a white to off-white powder. It exhibits pH-dependent solubility, being more soluble in acidic environments. [, ] Indinavir is known to form characteristic urinary crystals, which are important for its identification and study of its renal effects. [, ]
Applications
In vitro studies: Indinavir is widely used in laboratory settings to inhibit HIV replication in cell culture models. This allows researchers to study the viral life cycle, evaluate the efficacy of other antiviral agents, and investigate mechanisms of drug resistance. []
Animal models: Indinavir has been used in animal models of HIV infection, such as simian immunodeficiency virus (SIV)-infected macaques, to study its antiviral effects, pharmacokinetic properties, and tissue distribution. []
Drug development: The success of Indinavir in the clinic has paved the way for the development of other HIV protease inhibitors. Researchers continue to investigate Indinavir and its derivatives to develop novel antiviral therapies with improved efficacy, pharmacokinetic profiles, and safety profiles. []
Future Directions
Targeted drug delivery: Delivering Indinavir more efficiently to lymphoid tissues, where HIV persists despite therapy, could improve its efficacy. Research into novel drug delivery systems, such as nanoparticles, is ongoing. []
Combination therapies: Exploring the potential benefits and risks of combining Indinavir with other antiviral agents, including other protease inhibitors, could lead to more effective treatment regimens. []
Related Compounds
Indinavir Sulfate
Compound Description: Indinavir sulfate is the sulfate salt form of indinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. Indinavir, and consequently its sulfate salt, is primarily metabolized by the liver, but a small percentage is excreted unchanged in the urine [ [] ]. The sulfate salt is the form used in the pharmaceutical formulation of indinavir (Crixivan®) due to its enhanced water solubility [ [] ].
Indinavir Monohydrate
Compound Description: Indinavir monohydrate is a hydrated form of indinavir, containing one molecule of water per molecule of indinavir. This form is clinically relevant as it has been identified as a major component of urinary calculi observed in patients treated with indinavir [ [, ] ].
6β-Hydroxytestosterone
Compound Description: 6β-Hydroxytestosterone is a metabolite of testosterone primarily formed through the action of cytochrome P450 3A4 (CYP3A4) enzyme. It serves as a marker for CYP3A4 activity in in vitro studies [ [] ].
Nelfinavir
Compound Description: Nelfinavir is another HIV protease inhibitor used in the treatment of HIV infection [ [] ]. It exhibits a different chemical structure compared to indinavir.
Relevance: Nelfinavir serves as a relevant comparator to indinavir in the context of HIV treatment and side effects. Although both drugs act on the same target, they differ in their chemical structures and pharmacokinetic profiles. This difference is particularly important when considering the risk of nephrotoxicity, as nelfinavir has not been associated with the same degree of renal complications as indinavir [ [] ].
Ritonavir
Compound Description: Ritonavir is another HIV protease inhibitor often used in combination with other protease inhibitors, including indinavir, in a lower dose to boost their plasma concentrations [ [, ] ].
Trimethoprim-Sulfamethoxazole (TMP/SMX)
Compound Description: Trimethoprim-sulfamethoxazole is a combination antibiotic commonly used for prophylaxis and treatment of opportunistic infections in individuals with HIV [ [, ] ].
Relevance: While not structurally related to indinavir, TMP/SMX is clinically relevant as its co-administration with indinavir has been shown to potentiate the risk of nephrotoxicity [ [, ] ]. This interaction highlights the importance of considering potential drug interactions when prescribing medications to individuals receiving indinavir.
Lopinavir
Compound Description: Lopinavir, another HIV protease inhibitor, is often used in combination with ritonavir to enhance its pharmacokinetic profile [ [] ].
Relevance: While not structurally similar to indinavir, lopinavir is relevant as research explored its use in combination with indinavir and ritonavir for heavily treatment-experienced individuals [ [] ]. This combination aims to overcome resistance and achieve better viral suppression in complex cases.
Abacavir
Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) often included in HIV combination therapies [ [] ].
Relevance: Abacavir, while structurally unrelated to indinavir, is relevant in the context of researching drug interactions and optimizing HIV treatment regimens. Studies have investigated its co-administration with indinavir and efavirenz to evaluate potential pharmacokinetic interactions and efficacy of this triple combination therapy [ [] ].
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) frequently used in HIV combination therapies [ [] ].
Relevance: Like abacavir, efavirenz is not structurally related to indinavir but is relevant in the context of HIV combination therapy. Studies have investigated the pharmacokinetic interactions and efficacy of efavirenz when combined with indinavir, with or without abacavir, to optimize treatment outcomes [ [] ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Importazole is a cell-permeable inhibitor of importin-β, which transports cargo molecules bearing a nuclear localization signal into the nucleus. Importazole prevents nuclear import of GPF-tagged nuclear factor of activated T cells (NFAT-GFP) in HEK293 cells (IC50 = 15 μM), which is reversible upon importazole washout. Importazole does not interfere with transportin-mediated nuclear import or chromosomal maintenance 1 (CRM1)-mediated nuclear export. Importazole inhibits nuclear import of topoisomerase IIβ binding protein 1 (TopBP1) in Xenopus egg extracts and of NF-κB in multiple myeloma cells. It also induces defects in spindle and microtubule formation in vitro.
IMR687 is a PDE9 inhibitor that slows or stops the hydrolysis of cGMP. This hydrolysis occurs in the caudate nucleus and cerebellum of the CNS, and thus, IMR687 can be regarded as a highly promising drug against Alzheimer's for improving memory.
JTE-907 is a selective peripheral cannabinoid (CB2) receptor agonist with Kd values of 25 and 2,370, 1.55 and 1,060, and 0.38 and 1,050 nM for human, mouse, and rat CB2 and CB1 receptors, respectively. It increases forskolin-stimulated cAMP production in CHO cells expressing human and mouse CB2 in a dose-dependent manner. In vivo, JTE-907 inhibits carrageenin-induced edema in mouse paws with an ED50 value of 0.05 mg/kg. JTE-907 also inhibits spontaneous scratching in a mouse model of chronic dermatitis at doses of 1 and 10 mg/kg. Potent and selective ligands for cannabinoid type 2 receptors (CB2Rs) may have therapeutic potential for treating CB2Rs related inflammatory diseases. JTE 907 is a selective cannabinoid CB2 receptor inverse agonist with anti-inflammatory properties (2,3). JTE-907 is a drug used in scientific research that acts as a selective CB2 inverse agonist. It has antiinflammatory effects in animal studies,thought to be mediated by an interaction between the CB2 receptor and IgE.
IMR-1 is an inhibitor of mastermind-like 1 (Maml1) recruitment to chromatin. It binds to the intracellular domain of Notch (KD = 11 µM) and prevents transcription of Notch target genes by inhibiting the recruitment of Maml1, but not Notch1, to chromatin. It inhibits colony formation in the Notch-dependent cell lines SUM149, SUM159, and HT-1080, but not the Notch-independent cell lines T47D, MCF-7, and H23 when used at concentrations of 15 and 45 µM. IMR-1 (15 mg/kg) decreases the expression of the Notch target genes HES1, HEYL, and NOTCH3 and reduces tumor growth in a patient-derived esophageal adenocarcinoma mouse xenograft model. IMR-1 is a Mastermind Recruitment inhibitor. IMR-1 disrupted the recruitment of Mastermind-like 1 to the Notch transcriptional activation complex on chromatin, thereby attenuating Notch target gene transcription. IMR-1 inhibited the growth of Notch-dependent cell lines and significantly abrogated the growth of patient-derived tumor xenografts.
Imrecoxib, also known as BAP-909, a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect. Imrecoxib was found to inhibit COX-1 and COX-2 with IC50 value of 115+/-28 nmol/L and 18+/-4 nmol/L, respectively. Imrecoxib was shown to selectively and dose-dependently inhibit COX-2 mRNA level. Imrecoxib effectively inhibited carrageenan-induced acute inflammation at the doses of 5, 10, and 20 mg/kg i.g. and adjuvant-induced chronic inflammation at the doses of 10 and 20 mg/kg/d i.g.